molecular formula C11H9ClN2O2 B8610333 4-Chloro-6-ethyl-3-nitro-quinoline

4-Chloro-6-ethyl-3-nitro-quinoline

Cat. No. B8610333
M. Wt: 236.65 g/mol
InChI Key: KWFWJUMXKUINAY-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

The title compound is prepared in analogy to Example 19c starting from 3.6 g (16.49 mmol) 6-ethyl-3-nitro-quinolin-4-ol (Example 49d) and 24 ml POCl3. mp: 290-295° C.; MS: 237 (M++1); HPLC: tret=13.72 min (Grad 1).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[C:6]2O)[CH3:2].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([CH2:1][CH3:2])[CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)C=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
tret=13.72 min (Grad 1)
Duration
13.72 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)CC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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